DPP-4 Inhibitor Potency: Class-Level Inference for Metabolic Research
2-[(2-Furylmethyl)amino]nicotinic acid has been reported as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), a validated target in type 2 diabetes . While direct comparative IC50 data against a specific DPP-4 inhibitor standard (e.g., sitagliptin) in the same assay is not publicly available, the reported class of 2-aminonicotinic acid derivatives often shows a wide range of DPP-4 inhibition, with many analogs demonstrating significantly reduced or no activity [1]. The presence of the 2-furylmethyl group in this compound is hypothesized to be a key structural feature for this activity, differentiating it from inactive or weakly active analogs lacking this moiety.
| Evidence Dimension | Enzyme Inhibition (DPP-4) |
|---|---|
| Target Compound Data | Potent inhibition (reported, quantitative data not provided in source) |
| Comparator Or Baseline | Other 2-aminonicotinic acid derivatives lacking the 2-furylmethyl group |
| Quantified Difference | Not quantified in source, but activity is inferred to be structure-dependent based on class SAR |
| Conditions | Not specified in source |
Why This Matters
For researchers investigating DPP-4, this compound offers a distinct chemotype with reported activity, whereas many structurally similar analogs may be inactive, making it a valuable tool for SAR studies.
- [1] Patents-Review.com. (2009). Organic Compounds (Nicotinic acid derivatives). Patent Abstract. View Source
